A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Boc-5-amino-3,3-dimethylindoline
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Boc-5-amino-3,3-dimethylindoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Versatile Bifunctional Building Block
1-Boc-5-amino-3,3-dimethylindoline (CAS 1158745-53-9) is a synthetic organic compound of significant interest in medicinal chemistry and process development.[1][2] Its structure is characterized by a rigid indoline scaffold, a common motif in numerous biologically active molecules. The molecule's utility is defined by two key, orthogonally reactive functional groups: a nucleophilic primary aromatic amine at the 5-position and a tert-butyloxycarbonyl (Boc)-protected secondary amine integral to the indoline ring. The gem-dimethyl substitution at the 3-position provides steric bulk, which can be leveraged to influence molecular conformation and block metabolic degradation pathways in derivative compounds. This guide provides an in-depth analysis of its chemical properties, predicted spectroscopic profile, synthetic utility, and essential handling protocols, serving as a comprehensive resource for its application in research and development.
Core Physicochemical and Spectroscopic Profile
The rational application of a synthetic building block begins with a thorough understanding of its fundamental properties. While extensive experimental data for this specific molecule is not broadly published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1158745-53-9 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | Predicted: Off-white to light brown solid | Inferred |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water | Inferred |
| Storage | Sealed in dry, Room Temperature | [1] |
Predicted Spectroscopic Characterization
A precise understanding of the expected spectral data is critical for reaction monitoring and quality control. The following tables outline the predicted NMR and IR characteristics.
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.0-7.2 | d | 1H | Ar-H (C4) | Aromatic proton ortho to the amino group. |
| ~ 6.6-6.8 | dd | 1H | Ar-H (C6) | Aromatic proton ortho/para to directing groups. |
| ~ 6.5-6.6 | d | 1H | Ar-H (C7) | Aromatic proton ortho to the Boc-protected nitrogen. |
| ~ 3.8-3.9 | s | 2H | -N-CH₂ -C(CH₃)₂ | Methylene protons of the indoline ring. |
| ~ 3.5 (broad) | s | 2H | -NH₂ | Protons of the primary amine; shift is solvent-dependent. |
| 1.50 | s | 9H | -C(CH₃ )₃ (Boc) | Characteristic singlet for the nine equivalent protons of the Boc group. |
| 1.28 | s | 6H | -C(CH₃ )₂ | Singlet for the six equivalent protons of the gem-dimethyl group. |
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152.0 | C =O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 140-145 | Ar-C (C5, C7a) | Aromatic carbons attached to nitrogen atoms. |
| ~ 115-130 | Ar-C (C4, C6, C7, C3a) | Remaining aromatic carbons. |
| ~ 80.5 | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~ 58.0 | -N-C H₂- | Methylene carbon of the indoline ring. |
| ~ 42.0 | -C (CH₃)₂ | Quaternary carbon at the 3-position. |
| ~ 28.5 | -C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |
| ~ 25.0 | -C(C H₃)₂ | Methyl carbons of the gem-dimethyl group. |
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include N-H stretching for the primary amine (~3400-3300 cm⁻¹), C=O stretching for the Boc carbamate (~1690 cm⁻¹), and C-N stretching.
Synthesis and Purification Strategy
A plausible and efficient synthesis of 1-Boc-5-amino-3,3-dimethylindoline originates from a suitable nitro-substituted precursor. The following workflow outlines a logical synthetic sequence.
Exemplary Protocol: N-Boc Protection
This step is crucial for installing the acid-labile protecting group, enabling orthogonal synthetic strategies.
Objective: To selectively protect the indoline nitrogen of 5-Amino-3,3-dimethylindoline with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Amino-3,3-dimethylindoline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv, catalyst)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-Amino-3,3-dimethylindoline in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine, followed by a catalytic amount of DMAP. Stir the solution for 5 minutes.
-
Add (Boc)₂O portion-wise or as a solution in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Trustworthiness through Causality:
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Why TEA? Triethylamine acts as a base to neutralize the acidic byproduct (tert-butoxycarboxylic acid) and any trace acids, driving the reaction to completion.
-
Why DMAP? The indoline nitrogen is less nucleophilic than the primary amine. DMAP serves as a highly effective acylation catalyst, forming a more reactive intermediate with (Boc)₂O, thereby accelerating the desired N-protection.
-
Why (Boc)₂O? Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).[3]
Chemical Reactivity and Synthetic Applications
The synthetic value of 1-Boc-5-amino-3,3-dimethylindoline lies in the differential reactivity of its two nitrogen centers.
Reactions at the 5-Amino Group
The primary aromatic amine is a potent nucleophile and the principal site for molecular elaboration. Its reactivity is analogous to that of aniline.
Key Transformation: Amide Bond Formation This reaction is fundamental for incorporating the indoline scaffold into larger molecules, such as peptide mimics or small molecule inhibitors.
Protocol: Acylation with an Acyl Chloride
-
Dissolve 1-Boc-5-amino-3,3-dimethylindoline (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.5 equiv) in an aprotic solvent like DCM or THF at 0 °C.
-
Slowly add the desired acyl chloride (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt of the base and any excess reagents.
-
Purify the resulting amide via chromatography or recrystallization.
Expertise in Practice: The choice of base is critical. A hindered base like DIPEA is often preferred to pyridine to minimize potential side reactions or difficult purifications.
Deprotection of the N-Boc Group
The removal of the Boc group is a gateway to further functionalization at the indoline nitrogen. This step is typically performed late-stage in a synthetic sequence.
Protocol: Acid-Mediated Boc Cleavage
-
Dissolve the N-Boc protected substrate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).[4]
-
Stir at room temperature for 1-2 hours. The reaction generates isobutylene and CO₂ gas.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product is typically the TFA salt of the free indoline, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.
Underlying Principle: The Boc group is stable to bases, nucleophiles, and reducing agents but is highly susceptible to cleavage under acidic conditions.[3] The acid protonates the carbamate oxygen, initiating a cascade that eliminates the stable tert-butyl cation, which is then quenched to form isobutylene. This robust and high-yielding reaction is a cornerstone of modern organic synthesis.
Safety, Handling, and Storage
Table 3: Recommended Safety and Handling Precautions
| Hazard Category | Precautionary Measures | Rationale |
|---|---|---|
| Eye Contact | Wear safety glasses with side shields or goggles. | Aromatic amines can be severe eye irritants.[5] |
| Skin Contact | Wear nitrile gloves. Avoid prolonged or repeated contact. | May cause skin irritation or sensitization upon contact.[6] |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood. | May cause respiratory tract irritation.[5] |
| Ingestion | Do not eat, drink, or smoke in the laboratory. | Assumed to be harmful if swallowed.[6] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[1]
Conclusion
1-Boc-5-amino-3,3-dimethylindoline is a high-value synthetic intermediate, expertly designed for sequential, controlled chemical modifications. The interplay between the nucleophilic aromatic amine and the acid-labile Boc protecting group provides chemists with a reliable and versatile tool for constructing complex molecular architectures. Its gem-dimethylated indoline core offers a rigid scaffold that is highly relevant to the design of modern therapeutics. A firm grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the research and drug development landscape.
References
- (No author). (n.d.). MSDS of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butylamine.
- ECHEMI. (n.d.). tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Sunway Pharm Ltd. (n.d.). 1-Boc-5-amino-3,3-dimethylindoline - CAS:1158745-53-9.
- Amaybio. (n.d.). 1-Boc-5-amino-3,3-dimethylindoline - CAS:1158745-53-9.
- Chem-Impex. (n.d.). 1-Boc-5-amino-indazole.
- Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
